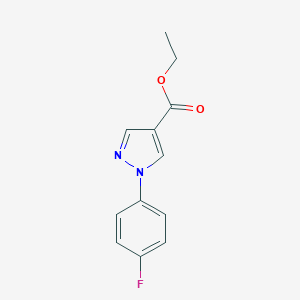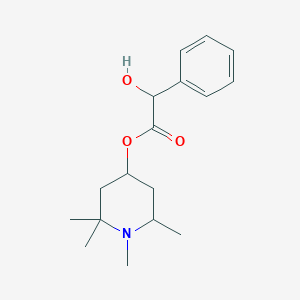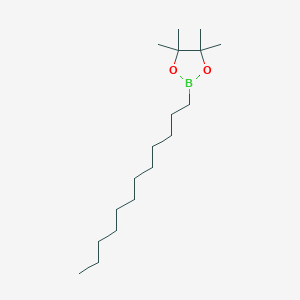
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C18H37BO2. It is a derivative of 1,3,2-dioxaborolane, featuring a dodecyl group and four methyl groups attached to the boron-containing ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-boron bonds.
Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
It’s structurally similar compound, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is known to interact with its targets through a process called borylation . This process involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
Similar compounds are known to be involved in the borylation of alkyl or aryl alkynes and alkenes .
Result of Action
The borylation process it may be involved in can lead to the formation of new compounds, such as pinacol benzyl boronate .
Action Environment
Similar compounds are known to be moisture sensitive and should be stored in an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dodecyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the boronate ester. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent hydrolysis of the boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: This compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Borylation: It can be used in borylation reactions to introduce boron-containing groups into organic molecules.
Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of transition metal catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Hydroboration: Typically involves the use of transition metal catalysts such as palladium or rhodium, and the reaction is carried out under an inert atmosphere.
Borylation: Often requires the presence of a base and a palladium catalyst.
Coupling Reactions: Commonly performed with copper or palladium catalysts, and may require ligands to stabilize the catalytic species.
Major Products
Hydroboration: Produces organoboron compounds that can be further functionalized.
Borylation: Results in the formation of boronate esters.
Coupling Reactions: Yields biaryl or other coupled products, depending on the substrates used.
Scientific Research Applications
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis:
Material Science: Employed in the preparation of boron-containing polymers and materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the development of boron-containing drugs and therapeutic agents.
Catalysis: Utilized as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the dodecyl group, commonly used in hydroboration and borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative with an isopropoxy group, used in similar applications.
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Contains a vinyl group, used in polymerization and coupling reactions.
Uniqueness
2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dodecyl group, which imparts distinct hydrophobic properties and can influence the solubility and reactivity of the compound. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of amphiphilic molecules and materials.
Properties
IUPAC Name |
2-dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37BO2/c1-6-7-8-9-10-11-12-13-14-15-16-19-20-17(2,3)18(4,5)21-19/h6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMEQHZQLKAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


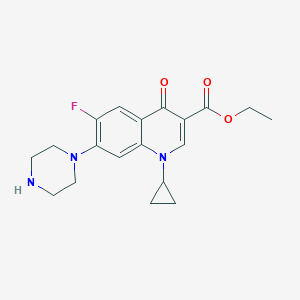
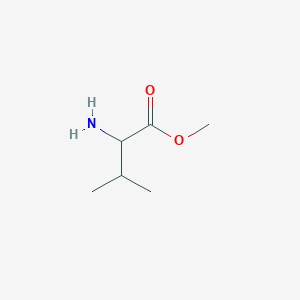
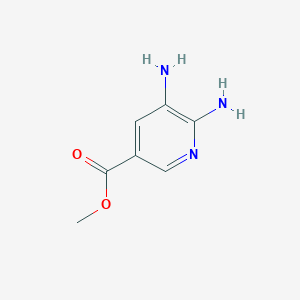
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)
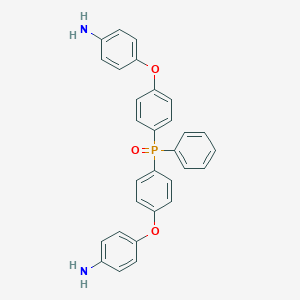
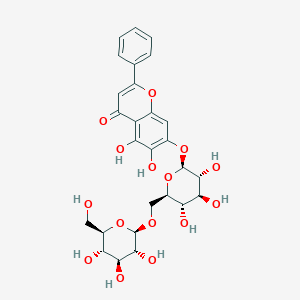
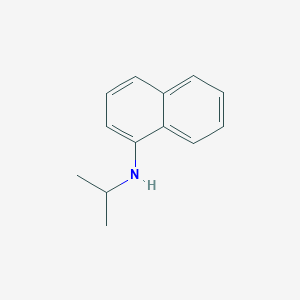

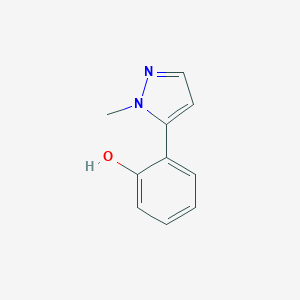
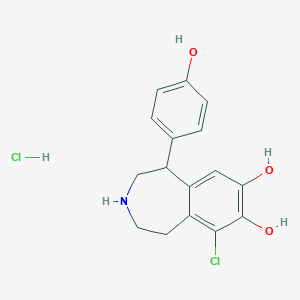
![2-(1H-Benzo[d]imidazol-2-yl)quinoline](/img/structure/B174014.png)
